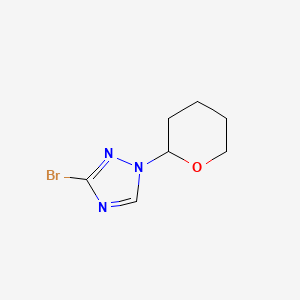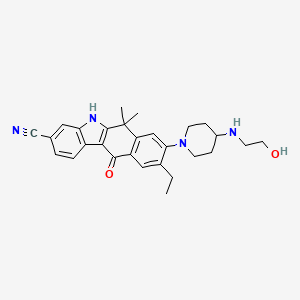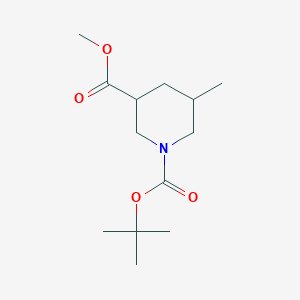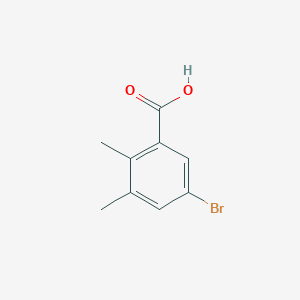
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Overview
Description
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a chemical compound with a molecular formula of C8H11BrN2O It is characterized by the presence of a bromine atom, a tetrahydropyranyl group, and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole typically involves the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole with a brominating agent. One common method includes the use of TurboGrignard reagent and diisopropylamine in tetrahydrofuran at temperatures ranging from 19 to 27°C. This is followed by the addition of 1,2-dibromo-1,1,2,2-tetrachloroethane at 5 to 10°C for 0.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Typical oxidizing agents might include peroxides or halogens, while reducing agents could include hydrides or metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines could yield amino derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound is similar in structure but contains a pyrazole ring instead of a triazole ring
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a pyrazolo[3,4-d]pyrimidine core.
Uniqueness
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is unique due to its specific combination of a bromine atom, a tetrahydropyranyl group, and a 1,2,4-triazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c8-7-9-5-11(10-7)6-3-1-2-4-12-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIJEIPLOFHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)


![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)


